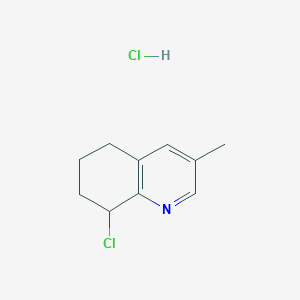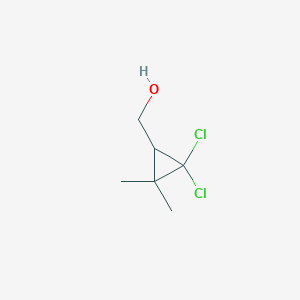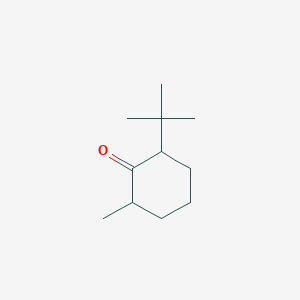![molecular formula C12H14ClNO4 B8591546 2-[(4-chloro-2-nitrophenyl)methoxy]oxane](/img/structure/B8591546.png)
2-[(4-chloro-2-nitrophenyl)methoxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-2-nitrophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a chloro group, a nitro group, and a tetrahydro-2H-pyran-2-yloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. The process begins with the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms the tetrahydropyranyl ether, which can then be further reacted to introduce the chloro and nitro substituents on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-chloro-2-nitrophenyl)methoxy]oxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Substitution: The tetrahydropyranyl ether can be hydrolyzed back to the parent alcohol using acid-catalyzed hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Amino-2-nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Reduction: 4-Chloro-2-amino-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-chloro-2-nitrophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-nitro-1-methylbenzene: Lacks the tetrahydropyranyl ether group, making it less reactive in certain types of reactions.
4-Nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene:
2-Chloro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene: Lacks the nitro group, altering its chemical properties and reactivity.
Uniqueness
2-[(4-chloro-2-nitrophenyl)methoxy]oxane is unique due to the presence of both chloro and nitro groups on the benzene ring, along with the tetrahydropyranyl ether. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H14ClNO4 |
|---|---|
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
2-[(4-chloro-2-nitrophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2 |
InChI-Schlüssel |
SYPKYOPDWFCTTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)
![4-[5-(Undecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8591493.png)




![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8591528.png)


![4-Chloro-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B8591548.png)
![3-Bromo-2,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8591551.png)

